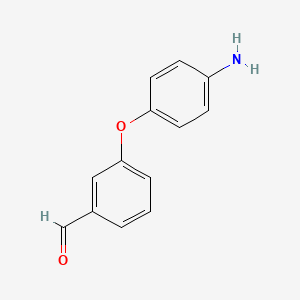

3-(4-Aminophenoxy)benzaldehyde

Description

Contextualization within Amine and Aldehyde Functionalized Aromatic Ether Chemistry

Aromatic ethers are a class of organic compounds that contain an ether linkage to at least one aromatic ring. The inclusion of amine and aldehyde functionalities on separate aromatic rings connected by an ether bridge, as seen in 3-(4-Aminophenoxy)benzaldehyde, creates a molecule with dual reactivity. This dual functionality is of great interest in polymer chemistry and materials science. bldpharm.commdpi.com

The amine group, a primary aromatic amine, is a key functional group for the synthesis of a variety of nitrogen-containing compounds. The aldehyde group, on the other hand, is highly reactive and participates in a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The presence of both of these groups in a single molecule allows for a diverse range of chemical modifications, making it a valuable intermediate in organic synthesis. solubilityofthings.comsmolecule.com

Structural Significance of the Aminophenoxy and Benzaldehyde (B42025) Moieties for Chemical Transformations

The structural arrangement of this compound is crucial to its chemical behavior. The molecule consists of a benzaldehyde ring and an aminophenoxy ring linked by an ether bond.

The aminophenoxy moiety contains a primary aromatic amine (-NH2) group attached to a phenoxy ring. This amine group is a nucleophile and can readily react with various electrophiles. It is a key component in the formation of imines (Schiff bases), amides, and other nitrogen-containing heterocycles. ppor.azprimescholars.com

The benzaldehyde moiety features a formyl (-CHO) group attached to a benzene (B151609) ring. The aldehyde group is susceptible to nucleophilic attack and is a crucial participant in reactions such as the Wittig reaction, aldol (B89426) condensation, and the formation of acetals. It can also be oxidized to a carboxylic acid or reduced to an alcohol. smolecule.com

The ether linkage (-O-) between the two aromatic rings provides flexibility to the molecule while maintaining a degree of electronic communication between the two functional groups. This unique combination of reactive sites allows for selective and sequential chemical transformations, making it a highly adaptable building block for complex molecular architectures.

Overview of Current and Prospective Research Trajectories for this compound as a Versatile Chemical Building Block

The distinct chemical properties of this compound have led to its use in several areas of chemical research.

Polymer Synthesis: A significant application of this compound is in the synthesis of poly(azomethine)s, also known as poly(Schiff base)s. mdpi.commdpi.com These polymers are prepared through the polycondensation reaction of a diamine with a dialdehyde. The resulting polymers often exhibit high thermal stability and interesting optical and electrical properties, making them suitable for applications in high-performance materials and organic electronics. ijesi.orgresearchgate.net Specifically, poly(ether-azomethine)s derived from monomers containing aminophenoxy and benzaldehyde moieties have been investigated for their potential as advanced materials. ijesi.orgresearchgate.net

Schiff Base and Heterocycle Synthesis: The reaction of the amine group of this compound with aldehydes or ketones leads to the formation of Schiff bases. These compounds are important intermediates in the synthesis of various heterocyclic compounds with potential biological activities. orientjchem.orgorientjchem.org For instance, derivatives of aminophenoxy compounds have been used to create chalcones and pyrimidine (B1678525) derivatives with antimicrobial properties. primescholars.com

Materials Science: The structural features of this compound and its derivatives make them attractive for the development of new materials. For example, polymers derived from similar aminophenoxy structures have been explored for applications in gas separation membranes, low dielectric constant materials, and as components in organic light-emitting diodes (OLEDs). mdpi.comchemicalbook.comresearchgate.net

Future research is likely to continue exploring the synthesis of novel polymers and functional materials derived from this compound. The ability to tailor the properties of these materials by modifying the molecular structure of the monomer holds significant promise for the development of advanced technologies.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMHSVQLZLZFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Aminophenoxy Benzaldehyde

Precursor Synthesis Strategies for 3-(4-Nitrophenoxy)benzaldehyde (B2459340)

The common precursor to 3-(4-Aminophenoxy)benzaldehyde is 3-(4-Nitrophenoxy)benzaldehyde. Its synthesis is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Benzene (B151609) and Phenol (B47542) Derivatives

The primary method for synthesizing 3-(4-Nitrophenoxy)benzaldehyde involves the nucleophilic aromatic substitution (SNA_r) reaction between a substituted phenol and an activated nitrobenzene (B124822) derivative. A frequently employed pathway is the reaction of 3-hydroxybenzaldehyde (B18108) with 1-chloro-4-nitrobenzene (B41953). mdpi.com In this reaction, the phenoxide ion, generated from 3-hydroxybenzaldehyde in the presence of a base, acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene at the carbon atom bearing the chlorine atom. The electron-withdrawing nitro group at the para position of the chloro-substituted benzene ring is crucial as it activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. researchgate.net

Optimization of Reaction Conditions for Precursor Formation (e.g., Solvents, Bases, Temperature, Reaction Time)

The efficiency of the synthesis of 3-(4-Nitrophenoxy)benzaldehyde is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and duration.

Solvents: Polar aprotic solvents are generally favored for this type of reaction as they can effectively solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. Dimethylformamide (DMF) is a commonly used solvent for the reaction between 3-hydroxybenzaldehyde and 1-chloro-4-nitrobenzene. mdpi.comsmolecule.com Other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) could also be considered.

Bases: A suitable base is required to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde to form the more potent nucleophile, the phenoxide ion. Potassium carbonate (K₂CO₃) is a widely used base for this purpose. smolecule.com The choice of base can influence the reaction rate and yield.

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier of the substitution reaction. For instance, refluxing the mixture at 125 °C for 6 hours has been reported as an effective condition. mdpi.com Optimization studies often involve varying the temperature and monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) to determine the optimal balance for achieving high yield and minimizing side reactions.

Table 1: Reaction Parameters for the Synthesis of 3-(4-Nitrophenoxy)benzaldehyde

| Parameter | Typical Condition | Role in Reaction |

|---|---|---|

| Nucleophile | 3-hydroxybenzaldehyde | Provides the phenoxide nucleophile. |

| Electrophile | 1-chloro-4-nitrobenzene | Activated aromatic ring for substitution. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent to facilitate the reaction. |

| Base | Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group. |

| Temperature | Elevated (e.g., 125 °C) | Provides energy to overcome the activation barrier. mdpi.com |

| Reaction Time | Several hours (e.g., 6 h) | Allows for the completion of the reaction. mdpi.com |

Reduction Pathways to this compound from Nitro Precursors

The conversion of the nitro group in 3-(4-Nitrophenoxy)benzaldehyde to an amino group is a critical step in the synthesis of the target compound. This reduction can be achieved through various methods, with catalytic hydrogenation being the most prominent.

Catalytic Hydrogenation Techniques (e.g., Palladium-on-Carbon Catalysis with Hydrogen Gas or Hydrazine (B178648) Monohydrate)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to anilines. This technique offers high selectivity and generally produces clean products.

Palladium-on-Carbon (Pd/C) with Hydrogen Gas: A common approach involves the use of a palladium catalyst supported on activated carbon (Pd/C) in the presence of hydrogen gas (H₂). The reaction is typically carried out in a suitable solvent, such as ethanol (B145695). The nitro compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere, often under pressure, to facilitate the reduction.

Palladium-on-Carbon (Pd/C) with Hydrazine Monohydrate: As an alternative to using hydrogen gas, which can require specialized equipment, hydrazine monohydrate (N₂H₄·H₂O) can be used as a hydrogen source in a process known as transfer hydrogenation. mdpi.comresearchgate.net This method is often more convenient for laboratory-scale synthesis. The reaction involves refluxing the nitro compound with Pd/C and hydrazine monohydrate in a solvent like ethanol. mdpi.com This method has been successfully used for the reduction of similar dinitro compounds. researchgate.net

Table 2: Comparison of Catalytic Hydrogenation Methods

| Method | Hydrogen Source | Catalyst | Typical Conditions |

|---|---|---|---|

| Direct Hydrogenation | Hydrogen Gas (H₂) | Palladium-on-Carbon (Pd/C) | Pressurized H₂ atmosphere, solvent (e.g., ethanol) |

| Transfer Hydrogenation | Hydrazine Monohydrate (N₂H₄·H₂O) | Palladium-on-Carbon (Pd/C) | Reflux in solvent (e.g., ethanol) mdpi.comresearchgate.net |

Exploration of Alternative Reducing Agents and Conditions for Amino Group Formation

While catalytic hydrogenation is highly effective, other reducing agents can also be employed for the conversion of the nitro group to an amine.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid (HCl). google.com For instance, the reduction of m-nitrobenzaldehyde has been achieved using iron dust and hydrochloric acid. google.com This method is robust and cost-effective, though the workup procedure can be more involved compared to catalytic hydrogenation. A patent describes a process where the bisulfite compound of meta-aminobenzaldehyde is produced by reducing m-nitrobenzaldehyde with iron in the presence of a controlled amount of hydrochloric acid. google.com Another patent details the synthesis of o-aminobenzaldehyde from o-nitrobenzaldehyde using reduced iron powder as the reducing agent. google.com

Other Reducing Agents: A variety of other reducing agents and systems have been developed for nitro group reduction. These include reagents like sodium dithionite (B78146) (Na₂S₂O₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, and systems like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with an iron catalyst. researchgate.net The choice of reducing agent can be influenced by factors such as the presence of other functional groups in the molecule that might be sensitive to certain reagents. For example, the aldehyde group in 3-(4-nitrophenoxy)benzaldehyde could potentially be reduced by harsh reducing agents. Therefore, selective reducing agents that preferentially reduce the nitro group are desirable.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry and sustainable synthesis are increasingly important in the chemical industry. Applying these principles to the production of this compound can lead to more environmentally friendly and economically viable processes.

Atom Economy: The synthesis of 3-(4-Nitrophenoxy)benzaldehyde via nucleophilic aromatic substitution generally has good atom economy, as the main byproduct is a salt (e.g., potassium chloride). The subsequent reduction of the nitro group can also be highly atom-economical, especially with catalytic hydrogenation where the only byproduct is water.

Use of Safer Solvents and Reagents: A key aspect of sustainable synthesis is the use of less hazardous chemicals. This includes choosing solvents with lower toxicity and environmental impact. For the reduction step, catalytic transfer hydrogenation using hydrazine monohydrate, while convenient, involves a hazardous reagent. The use of hydrogen gas, while requiring specialized equipment, can be considered a greener alternative as the only byproduct is water. Research into alternative, safer reducing agents and solvent-free reaction conditions is an active area of interest. researchgate.net

Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, not only improves yield but also reduces energy consumption. The use of efficient catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and for shorter durations. Continuous flow synthesis is another approach that can improve energy efficiency and safety compared to traditional batch processes. rsc.org

Catalysis: The use of catalysts, particularly heterogeneous catalysts like Pd/C, is a cornerstone of green chemistry. These catalysts are highly efficient, can often be recovered and reused, and reduce the need for stoichiometric reagents that generate more waste.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Solvent Selection and Recovery for Environmental Impact Mitigation

For the initial etherification step, polar aprotic solvents are generally preferred to facilitate the nucleophilic substitution reaction. Dimethylformamide (DMF) is a common choice for this type of reaction due to its ability to dissolve the reactants and facilitate the formation of the ether linkage. smolecule.com However, DMF is now considered a substance of very high concern due to its reproductive toxicity, prompting a search for greener alternatives. Other solvents like acetonitrile (B52724) (MeCN) have also been used in similar etherification reactions. orientjchem.org

The second step, the reduction of the nitro group, is often carried out in protic solvents like ethanol. mdpi.comprimescholars.com Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrogen gas or a hydrogen donor like hydrazine monohydrate is frequently performed in ethanol. mdpi.com Research into solvent selection for related reductive amination processes suggests that while halogenated solvents were historically common, greener alternatives such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and isopropyl alcohol are viable and preferable. researchgate.net

Solvent recovery is a key strategy for mitigating environmental impact and improving process economics. While specific recovery protocols for the synthesis of this compound are not detailed in the literature, general principles apply. Solvents like ethanol and acetonitrile can be recovered through distillation. The development of processes using greener, more easily recoverable solvents is a central goal of sustainable chemistry. nih.gov For instance, using a solvent like 2-MeTHF is advantageous as it is derived from renewable resources and is more readily separated from aqueous phases than traditional solvents like THF. nih.gov

Table 1: Solvent Applications in the Synthesis of this compound and Related Compounds

| Reaction Step | Common Solvents | Greener Alternatives | Purpose | Citation |

|---|---|---|---|---|

| Ether Synthesis | Dimethylformamide (DMF), Acetonitrile (MeCN) | 2-Methyltetrahydrofuran (2-MeTHF) | Dissolving reactants for nucleophilic substitution | smolecule.comorientjchem.orgnih.gov |

| Nitro Reduction | Ethanol, Methanol | Ethyl Acetate (EtOAc), Isopropyl Alcohol | Medium for catalytic hydrogenation | mdpi.comprimescholars.comresearchgate.net |

| Purification | Ethanol, Aqueous Ethanol | Not Applicable | Recrystallization of final product | orientjchem.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction efficiency are fundamental concepts in green chemistry that measure the sustainability of a chemical process. jocpr.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while reaction efficiency, or yield, measures the amount of product actually obtained.

Atom Economy The theoretical atom economy of a reaction is calculated as: (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100%

For the two-step synthesis of this compound:

Step 1: Williamson Ether Synthesis (using 3-hydroxybenzaldehyde and 4-chloronitrobenzene) C₇H₆O₂ + C₆H₄ClNO₂ + K₂CO₃ → C₁₃H₉NO₄ + KCl + KHCO₃ This reaction generates inorganic salts as byproducts, which lowers the atom economy.

Step 2: Nitro Group Reduction (Catalytic Hydrogenation) C₁₃H₉NO₄ + 3H₂ --(Pd/C)--> C₁₃H₁₁NO₂ + 2H₂O This reduction is highly atom-economical as the only theoretical byproduct is water. Alternative reducing agents, such as metals in acid (e.g., Sn/HCl), would result in a significantly lower atom economy due to the formation of large amounts of metal salt waste.

Maximizing atom economy involves choosing reaction types like additions and rearrangements, which incorporate all reactant atoms into the final product. jocpr.com While the Williamson ether synthesis is not perfectly atom-economical, the use of catalytic hydrogenation for the reduction step aligns well with the principles of green chemistry. jocpr.com

Reaction Efficiency (Yield) High reaction yield is crucial for an efficient and cost-effective process. While specific yield data for the direct synthesis of this compound is not extensively published, data from analogous and related syntheses indicate that high efficiencies are achievable. For instance, the synthesis of precursor compounds through similar etherification and the subsequent reduction of nitro groups to form aromatic amines often proceed with high yields. orientjchem.orgmdpi.comresearchgate.net

Table 2: Reported Yields for Analogous Synthesis Steps

| Reaction Type | Reactants/Products | Yield (%) | Citation |

|---|---|---|---|

| Ether Synthesis | p-hydroxybenzaldehyde + chloro-substituted benzyl (B1604629) chloride | 98-99% | orientjchem.org |

| Nitro Reduction | Dinitro-pyridine precursor reduced to diamine-pyridine | High Yield | mdpi.com |

| Nitro Reduction | Dinitro compound (m-PNPP) reduced to diamine (m-PAPP) | Not specified, but part of a successful multi-step synthesis | researchgate.net |

| Condensation & Cyclization | Bis-Schiff base formation followed by cyclization | 79-97% (cyclization step) | orientjchem.org |

Chemical Reactivity and Transformation Mechanisms of 3 4 Aminophenoxy Benzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group (-CHO) in 3-(4-Aminophenoxy)benzaldehyde is a key site for a variety of chemical reactions, including condensations, oxidations, and reductions.

Condensation Reactions for Schiff Base Formation

The reaction of the aldehyde group with primary amines to form Schiff bases, also known as imines, is a fundamental transformation. juniperpublishers.com These reactions involve the formation of a carbon-nitrogen double bond (azomethine group). juniperpublishers.comsmolecule.com

The formation of an imine bond from an aldehyde and an amine is a reversible process that is typically catalyzed by acid. juniperpublishers.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine. researchgate.net

Kinetic studies have shown that the rate of imine formation is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. numberanalytics.comresearchgate.net The reaction is often carried out in solvents like ethanol (B145695) or N,N-dimethylformamide (DMF). ijesi.orgmdpi.comresearchgate.net In some cases, the reaction proceeds readily at room temperature, while in others, heating is required to drive the condensation. masterorganicchemistry.commdpi.com The removal of water, a byproduct of the reaction, can also shift the equilibrium towards the formation of the imine. masterorganicchemistry.com

The rate and success of Schiff base formation are significantly influenced by both steric and electronic factors. numberanalytics.com

Steric Effects: Bulky substituents on either the aldehyde or the amine can hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon, thereby slowing down the reaction rate. numberanalytics.com

Electronic Effects: The electronic properties of the substituents on the aromatic rings of both reactants play a crucial role. Electron-withdrawing groups on the benzaldehyde (B42025) ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the amine increase its nucleophilicity. numberanalytics.com The interplay of these electronic effects can significantly impact the reaction pathway and yield. numberanalytics.com

Reaction Mechanisms and Kinetic Studies of Imine Bond Formation

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(4-Aminophenoxy)benzoic acid. smolecule.com This transformation is a common reaction for aldehydes. libretexts.org

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include:

Tollens' Reagent: A solution of silver nitrate (B79036) in ammonia (B1221849), which upon reaction with an aldehyde, produces a silver mirror. libretexts.orgdoubtnut.com

Fehling's Solution: A solution containing copper(II) ions complexed with tartrate ions in an alkaline medium. doubtnut.comlibretexts.org

Potassium Permanganate (KMnO₄): A strong oxidizing agent. smolecule.com

Chromium Trioxide (CrO₃) in aqueous acid (Jones Reagent): This reagent typically provides good yields at room temperature. libretexts.org

Sodium Hypochlorite (NaClO): Can be used as an oxidant, sometimes with microwave assistance. researchgate.net

Under acidic conditions, the oxidation product is the carboxylic acid, while under alkaline conditions, the corresponding carboxylate salt is formed. libretexts.org The reaction mechanism often involves the initial hydration of the aldehyde to a gem-diol, which is then oxidized. libretexts.org

Other Carbonyl Group Transformations (e.g., Reduction to Alcohol, Wittig Reactions)

Beyond oxidation, the aldehyde group can undergo other important transformations.

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, [3-(4-Aminophenoxy)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vedantu.com Selective reduction of aldehydes in the presence of ketones can be achieved using specific reagent systems like NaBH₄/NaNO₃ in water. orientjchem.org

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes into alkenes. wikipedia.orgorganic-chemistry.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphatane, which decomposes to yield the alkene and triphenylphosphine (B44618) oxide. stackexchange.comdalalinstitute.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgstackexchange.com

Reactivity Profile of the Aminophenoxy Moiety

The aminophenoxy portion of the molecule also possesses distinct reactive sites. The primary amino group (-NH₂) and the aromatic rings are susceptible to various chemical transformations.

The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. The presence of the amino and ether groups on the aromatic rings influences their susceptibility to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating and directing effects of these groups. The amino group is a strong activating group and directs ortho and para to itself. The phenoxy group is also an activating, ortho-para directing group.

The aminophenoxy moiety is also important in polymerization reactions. For instance, it can react with dianhydrides to form polyimides, which are high-performance polymers known for their thermal stability. The amino groups can also be involved in the formation of poly(azomethine-ether)s through polycondensation reactions with dialdehydes. ijesi.org

Nucleophilic Reactions and Substitution Patterns Involving the Aromatic Amine Group

The lone pair of electrons on the nitrogen atom of the primary aromatic amine group confers nucleophilic character, making it a reactive site for a variety of electrophilic reagents. The reactivity is typical of anilines, though it can be modulated by the electronic influence of the ether linkage and the meta-substituted benzaldehyde moiety.

Key nucleophilic reactions involving the amine group include:

Imine (Schiff Base) Formation: The amine group readily undergoes condensation reactions with aldehydes and ketones to form imines. libretexts.org This reaction is fundamental to the formation of polyazomethines and is also a key step in various multi-component reactions. The reaction with its own aldehyde group or other aldehydes proceeds via nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.org

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used in the synthesis of polyamides and can also serve as a method for protecting the amine group during reactions targeting the aldehyde functionality.

Reductive Amination: The amine group can react with carbonyl compounds in the presence of a reducing agent, such as sodium cyanoborohydride, to form secondary or tertiary amines. researchgate.netnih.gov This process, which involves the in-situ formation and reduction of an imine, is a cornerstone of synthetic organic chemistry for constructing complex amine derivatives. researchgate.net

The substitution pattern on the aromatic ring influences the amine's basicity and nucleophilicity. The phenoxy group at the para-position can participate in resonance, slightly modulating the electron density on the amine.

Polymerization Reactions Initiated via Amine Functionality

The primary amine of this compound is a critical initiation point for various polycondensation reactions, leading to the formation of high-performance polymers. In these reactions, the amine functionality engages with complementary reactive groups on other monomers to build the polymer backbone. The aldehyde group may be retained as a pendant functional group for further cross-linking or modification, or it can participate in the polymerization itself.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength. titech.ac.jp They are synthesized through a two-step process where a diamine reacts with a dianhydride. The nucleophilic amine groups attack the carbonyl carbons of the anhydride (B1165640) to form a high-molecular-weight poly(amic acid) intermediate. sci-hub.sescielo.br This intermediate is then chemically or thermally treated to induce cyclodehydration (imidization), forming the stable five-membered imide ring in the polymer backbone. sci-hub.semdpi.com Diamines with ether linkages, structurally similar to this compound, are frequently used to enhance the solubility and processability of the resulting polyimides without significantly compromising their thermal properties. titech.ac.jpsci-hub.seresearchgate.net

Polyazomethines (Polyimines): These polymers are formed by the polycondensation of diamines and dialdehydes, creating a conjugated backbone containing azomethine (–CH=N–) linkages. mdpi.commdpi.com this compound can act as an AB-type monomer, where the amine of one molecule reacts with the aldehyde of another in a self-condensation reaction. Alternatively, it can react as an amine monomer with various dialdehydes. These polymers are investigated for their semiconducting and optical properties. mdpi.comscirp.org The synthesis is typically carried out in solution, sometimes with a catalyst like p-toluenesulfonic acid, to facilitate the dehydration process. mdpi.com

Table 1: Examples of Polymerization Reactions Involving Aminophenoxy-type Monomers

| Polymer Type | Amine Monomer Reactant | Co-monomer | Key Reaction | Reference |

|---|---|---|---|---|

| Polyimide | 4-Phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine | Aromatic Dianhydrides (e.g., PMDA, 6FDA) | Nucleophilic addition of amine to anhydride, followed by imidization. | sci-hub.se |

| Polyimide | l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene | Aromatic Dianhydrides (e.g., s-BPDA, ODPA) | Two-step polycondensation via a poly(amic acid) intermediate. | titech.ac.jp |

| Polyamide | 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline | Aromatic/Aliphatic Diacids | Direct phosphorylation polycondensation. | researchgate.net |

| Polyazomethine | p-phenylenediamine or 4,4'-diaminodiphenyl ether | Bis-aldehyde monomers with phenoxy linkages | Solution phase polycondensation to form imine (Schiff base) links. | mdpi.com |

Synergistic Reactivity of Dual Functionalities

The presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule opens pathways for more complex transformations where both groups participate in a coordinated or sequential manner.

Design and Implementation of Tandem Reactions and Multi-component Transformations

This compound is an ideal substrate for designing tandem (or domino) reactions and multi-component reactions (MCRs), which enhance synthetic efficiency by forming several bonds in a single operation.

Multi-component Reactions (MCRs): The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a ketone (or other active hydrogen compound). ppor.az this compound could theoretically participate in such a reaction in several ways. For instance, its aldehyde group could react with an external primary or secondary amine and a ketone. Alternatively, its amine group could react with an external aldehyde and a ketone. This versatility allows for the rapid construction of complex molecular architectures. ppor.az

Tandem Reactions: A hypothetical tandem reaction could involve an initial intermolecular reaction at the amine site (e.g., acylation or alkylation), followed by an intramolecular cyclization involving the aldehyde group. For example, reaction with an appropriate substrate could lead to the formation of a new heterocyclic ring system, leveraging the proximity and reactivity of the two functional groups. Palladium-catalyzed tandem reactions, for example, have been used to construct complex spirocyclic compounds from simple starting materials, illustrating the power of such synthetic strategies. lzu.edu.cn

Chemo-selectivity Control in Complex Synthetic Environments

In a molecule with multiple reactive sites like this compound, controlling chemo-selectivity—the preferential reaction of one functional group over another—is paramount for achieving a desired synthetic outcome. numberanalytics.com This control is exerted through the careful selection of reagents, catalysts, and reaction conditions.

Selective Aldehyde Reactions: To target the aldehyde group while leaving the amine untouched, specific reagents are employed.

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent will selectively reduce the aldehyde to a primary alcohol.

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium ylide (Wittig reagent). Studies have shown that triphenylphosphonium probes can exhibit high chemoselectivity toward aldehydes over other carbonyls and amines. acs.org

Protection: The aldehyde can be protected as an acetal (B89532) by reacting it with a diol in the presence of an acid catalyst. This masked functionality is stable to many reagents used to modify the amine group and can be easily removed by hydrolysis to regenerate the aldehyde. numberanalytics.com

Selective Amine Reactions: To react the amine group in the presence of the aldehyde:

Acylation: Reaction with an acid chloride or anhydride, typically in the presence of a non-nucleophilic base, will selectively form an amide.

Reductive Amination: While the term often describes the reaction of an amine with a carbonyl, the aldehyde in this compound can be made to react selectively with an external amine in the presence of a specific reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov This reagent is particularly effective because it preferentially reduces the protonated iminium ion formed in situ over the carbonyl group itself. researchgate.net

Table 2: Strategies for Chemoselective Control of this compound

| Target Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Aldehyde (-CHO) | Reduction | NaBH₄, Methanol | Primary Alcohol (-CH₂OH) | numberanalytics.com |

| Aldehyde (-CHO) | Protection | Ethylene glycol, p-TsOH (catalyst) | Acetal (Dioxolane ring) | numberanalytics.com |

| Amine (-NH₂) | Acylation | Acetyl chloride, Pyridine (B92270) | Amide (-NH-CO-CH₃) | N/A (General Knowledge) |

| Both (Synergistic) | Reductive Amination (with external amine) | R'-NH₂, NaBH₃CN, pH ~7 | Secondary Amine (-NH-CH₂-R') | researchgate.netnih.gov |

Derivatives and Analogs of 3 4 Aminophenoxy Benzaldehyde in Advanced Materials and Organic Chemistry

Schiff Base Derivatives of 3-(4-Aminophenoxy)benzaldehyde

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The derivatives of this compound are of particular interest due to their potential applications in various fields, including materials science and medicinal chemistry.

Synthesis and Structural Diversity of Imine-Containing Analogs

The synthesis of Schiff base derivatives from this compound is generally achieved through a condensation reaction with a primary amine. This reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid. ijmcmed.org The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the benzaldehyde (B42025) group, followed by the elimination of a water molecule to form the imine bond (-HC=N-). ijmcmed.org

The structural diversity of these imine-containing analogs is vast, as a wide variety of primary amines can be employed in the synthesis. This allows for the introduction of different functional groups and structural motifs, which in turn influences the properties of the resulting Schiff base. For instance, the reaction of 2-aminophenol (B121084) with substituted benzaldehydes yields Schiff bases with varying electronic and structural features. unilag.edu.ng The use of different aldehydes, such as benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde, and cinnamaldehyde, with para-aminophenol has been shown to produce a range of Schiff base derivatives with high yields. mediresonline.org

The synthesis of Schiff bases can be achieved through several named reactions, including the Debus, Radiszewski, Wallach, and Markwald syntheses. bohrium.com These methods provide access to a wide array of imidazole-based Schiff bases, further expanding the structural diversity of this class of compounds. bohrium.com

Electronic Structure Modifications and Extended Conjugation in Schiff Bases

The formation of the imine bond in Schiff base derivatives of this compound significantly alters the electronic structure of the molecule. The carbon-nitrogen double bond extends the conjugated π-system of the aromatic rings, leading to changes in the electronic absorption spectra. acs.org

The electronic properties of these Schiff bases can be further tuned by introducing various substituents on either the aldehyde or the amine precursor. unilag.edu.ng Electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), can have a profound effect on the electronic distribution within the molecule. unilag.edu.ng For example, the presence of an OMe or NO2 group has been observed to increase the infrared stretching frequency of the imine bond, while a Cl group decreases it, which can be attributed to electronic effects like resonance and induction. unilag.edu.ng

Quantum chemical studies have shown that the electronic properties and conformation of the aromatic rings in enamines have a pronounced effect on their structure-activity relationships. unilag.edu.ng The direction of the dipole moment relative to the imine bond can also influence the biological activity of the Schiff bases. unilag.edu.ng The interaction of free amino end groups with the imide cycle can lead to the formation of Schiff base type structures, which can result in the formation of a branched structure in polyimides during heat treatment. oatext.com

Polymeric Materials Incorporating this compound-Derived Monomers

The unique bifunctional nature of this compound and its derivatives makes them valuable monomers for the synthesis of high-performance polymeric materials. In particular, diamines derived from this compound are extensively used in the preparation of polyimides and their precursors, poly(amic acid)s.

Polyimides and Poly(amic acid) Precursors Based on Aminophenoxy Diamines

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. aidic.it They are typically synthesized through a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide. tandfonline.comtandfonline.comresearchgate.net

A variety of diamines containing the aminophenoxy moiety have been synthesized and utilized for the preparation of novel polyimides. For example, 4-(4-trifluoromethylphenyl)-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-3FPAPP) has been successfully used to create a series of pyridine-containing polyimides with good solubility and thermal stability. tandfonline.comtandfonline.com Similarly, the diamine 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) has been employed to synthesize polyimides with excellent mechanical properties and high glass transition temperatures. sci-hub.se

The general synthetic route involves the polycondensation of the aminophenoxy diamine with an aromatic dianhydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). tandfonline.comtandfonline.comsci-hub.se This initial step yields the PAA, which can then be cast into films and subsequently converted to the final polyimide through a cyclodehydration reaction. asianpubs.org

| Diamine Monomer | Dianhydride | Resulting Polymer Properties | Reference |

| 4-(4-trifluoromethylphenyl)-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-3FPAPP) | Various aromatic dianhydrides | Good solubility, high thermal stability (Tg: 234.4–246.6°C), good optical transparency. tandfonline.comtandfonline.com | tandfonline.com, tandfonline.com |

| 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) | Various aromatic dianhydrides | High thermal stability (Tg: 268–338°C), excellent mechanical properties. sci-hub.se | sci-hub.se |

| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) | Conventional aromatic dianhydrides | Good solubility, high thermal stability (Tg: 259–276°C), tough and flexible films. kpi.ua | kpi.ua |

| 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD) | Various dianhydrides | Enhanced solubility compared to non-substituted analogs. nasa.gov | nasa.gov |

Table 1: Examples of Polyimides Derived from Aminophenoxy Diamines

Rational Monomer Design and Polymerization Strategies

The properties of the resulting polyimides can be tailored through the rational design of the diamine and dianhydride monomers. science.gov Incorporating flexible ether linkages and bulky side groups into the monomer structure is a common strategy to improve the solubility and processability of the final polymer without compromising its thermal stability. kpi.uanasa.gov

For instance, the introduction of a bulky cyclododecylidene group in the diamine 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) leads to amorphous polyimides with good solubility in various organic solvents. kpi.ua Similarly, the incorporation of a pyridine (B92270) ring and trifluoromethylphenyl groups in the diamine m,p-3FPAPP results in fluorinated polyimides with high optical transparency and light color. tandfonline.comtandfonline.com

The polymerization strategy also plays a crucial role in determining the final properties of the polyimide. The conventional two-step method, involving the synthesis of the PAA precursor followed by imidization, is widely used. tandfonline.comtandfonline.comresearchgate.net Both thermal and chemical imidization methods can be employed, each offering distinct advantages. Thermal imidization is typically carried out at high temperatures, while chemical imidization can be performed at lower temperatures using dehydrating agents like acetic anhydride (B1165640) and pyridine. kpi.ua

Structure-Property Relationships in Polymeric Architectures

Polyimides derived from rigid dianhydrides, such as pyromellitic dianhydride (PMDA), tend to exhibit higher glass transition temperatures (Tg) due to restricted chain mobility. sci-hub.se Conversely, the incorporation of flexible ether linkages or bulky side groups disrupts chain packing, leading to lower Tg values and improved solubility. sci-hub.sekpi.ua For example, polyimides derived from 4,4′-sulfonyldiphthalic anhydride and 4,4′-hexafluoroisopropylidenediphathalic anhydride show excellent solubility in various polar solvents. kpi.ua

Exploration of Other Polymer Architectures (e.g., Polyethers, Polyurethanes)

The bifunctional nature of this compound, possessing both an amine and an aldehyde group, suggests its potential as a monomer for various polycondensation reactions. However, its application in the direct synthesis of polyethers and polyurethanes is not widely documented in prominent research. The primary routes to polyurethanes involve the reaction of diisocyanates with polyols. nih.gov While the amino group of an aminophenoxy derivative could be a precursor to an isocyanate or react with one, and the aldehyde could potentially be reduced to an alcohol to act as a polyol, direct polymerization of this compound into these specific architectures is less common.

Instead, derivatives and analogues of aminophenoxy aldehydes are more frequently employed in the synthesis of other high-performance polymers, such as polyimides and poly(ether-azomethine)s. researchgate.netijesi.org For instance, related aromatic diamines containing aminophenoxy units are reacted with dianhydrides to form robust polyimides. researchgate.netcore.ac.ukresearchgate.net Similarly, aromatic dialdehydes are condensed with diamines to produce polyazomethines, which are known for their thermal stability. ijesi.org The structural elements of this compound—the ether linkage for flexibility and the aromatic rings for thermal stability—are desirable traits in these advanced polymer systems.

Research into non-isocyanate polyurethanes (NIPUs) is an emerging field that could present future opportunities for monomers like this compound, potentially through chemical modification of its functional groups to participate in alternative polymerization mechanisms that avoid toxic isocyanate precursors. nih.goveurekalert.org

Coordination Complexes and Ligand Design Employing Aminophenoxy-Benzaldehyde Scaffolds

The aminophenoxy-benzaldehyde framework is a versatile platform for creating ligands for metal complexes, including coordination polymers and metal-organic frameworks (MOFs). The amine and aldehyde functionalities are key reactive sites for building larger, multidentate chelating agents.

The aminophenoxy-benzaldehyde scaffold is exceptionally well-suited for the synthesis of multidentate ligands, primarily through the formation of Schiff bases. A Schiff base is a compound containing an azomethine or imine group (-C=N-), typically formed via a condensation reaction between a primary amine and an aldehyde or ketone. rsisinternational.orgredalyc.org

In the case of this compound, either the amino group or the aldehyde group can participate in this reaction:

Reaction of the Aldehyde Group: The benzaldehyde moiety can react with a separate primary amine to form an imine. If the reacting amine is part of a larger molecule with additional donor atoms (e.g., another amine, hydroxyl, or thiol group), a multidentate ligand is created.

Reaction of the Amino Group: The 4-aminophenoxy group can react with a separate aldehyde or ketone. For example, condensation of 3-aminophenol (B1664112) with benzaldehyde is a known route to form a Schiff base ligand. rsisinternational.orgrepec.org

These reactions convert the initial molecule into a larger ligand capable of binding to a metal ion at multiple points. The resulting Schiff base ligands often act as bidentate (two-donor) or polydentate (many-donor) ligands. The imine nitrogen and the ether oxygen of the aminophenoxy scaffold can both serve as coordination sites. ijmrsti.comjuniperpublishers.com This chelation leads to the formation of stable, cyclic structures with a central metal ion. Such ligands are foundational for building more complex supramolecular structures. sabapub.comrsc.org

The table below shows characterization data for representative metal complexes formed with a Schiff base derived from the analogous compounds 3-aminophenol and benzaldehyde, illustrating the types of structures that can be formed. rsisinternational.org

| Property | Ligand (3-APBz) | [Fe(3-APBz)₂] | [Ni(3-APBz)₂Cl] | [Zn(3-APBz)₂Cl] |

| Color | Light Yellow | Brown | Green | White |

| Melting Point (°C) | 170 | >300 | >300 | >300 |

| Molar Cond. (Ω⁻¹cm²mol⁻¹) | - | 10.3 | 11.2 | 12.5 |

| Key IR Band (C=N, cm⁻¹) | 1621 | 1626 | 1622 | 1621 |

| Key IR Band (M-N, cm⁻¹) | - | 666 | 690 | 696 |

| Key IR Band (M-O, cm⁻¹) | - | 549 | 593 | 579 |

| Proposed Geometry | - | Octahedral | Octahedral | Tetrahedral |

| Table based on data for a Schiff base of 3-Aminophenol and Benzaldehyde (3-APBz) and its metal complexes. This data is illustrative of the complexes that can be formed from aminophenoxy-benzaldehyde type scaffolds. rsisinternational.org |

Coordination polymers are extended structures composed of metal ions or clusters linked together by organic ligands. numberanalytics.comwikipedia.org When these materials are crystalline and porous, they are often referred to as Metal-Organic Frameworks (MOFs). wikipedia.orgnih.gov The multidentate ligands derived from aminophenoxy-benzaldehyde scaffolds are ideal candidates for acting as the "linkers" in these extended networks.

The formation of a coordination polymer involves the self-assembly of the organic ligand and a metal salt in a suitable solvent, often under solvothermal conditions. semanticscholar.org The specific geometry of the ligand and the coordination preferences of the metal ion (e.g., its preferred coordination number and geometry) dictate the final topology of the resulting framework, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). researchgate.netnih.gov

For example, a Schiff base ligand derived from the aminophenoxy-benzaldehyde scaffold could use its imine nitrogen and phenoxy oxygen to bind to one metal center, while another functional group elsewhere on the ligand could bind to an adjacent metal center, propagating the network. The resulting MOFs and coordination polymers are of significant scientific interest due to their potential applications in gas storage, separation, and catalysis, which stem from their high surface areas and tunable pore structures. nih.govfrontiersin.orgnih.gov

Characterization of these materials involves a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to assess its crystallinity. frontiersin.org

Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and identifies the loss of guest solvent molecules. frontiersin.org

Surface Area and Porosity Analysis (BET): Measures the specific surface area and pore size distribution, which are critical properties for applications like gas storage. nih.gov

While direct examples using ligands from this compound are not prevalent in the reviewed literature, the principles of using amino-functionalized or Schiff base ligands to construct MOFs are well-established. nih.govfrontiersin.orgnih.gov

Spectroscopic and Advanced Characterization Techniques for 3 4 Aminophenoxy Benzaldehyde and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-(4-Aminophenoxy)benzaldehyde is characterized by distinct absorption bands corresponding to its primary functional groups.

Amine Group (-NH₂): A primary amine typically shows a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. mdpi.com An N-H bending vibration can also be observed around 1600 cm⁻¹. researchgate.net

Aldehyde Group (-CHO): This group gives rise to two highly characteristic stretching vibrations. A strong, sharp peak for the C=O stretch appears in the range of 1690-1715 cm⁻¹. docbrown.info Additionally, two weaker bands corresponding to the C-H stretch of the aldehyde are often visible between 2800-2900 cm⁻¹ and 2700-2800 cm⁻¹. docbrown.info

Ether Linkage (Ar-O-Ar): The aromatic ether linkage is identified by a strong absorption band due to the asymmetric C-O-C stretch, typically found between 1200 and 1275 cm⁻¹. mdpi.comdoi.org A weaker symmetric stretching band may appear at a lower wavenumber.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 – 3500 (two bands) | Medium |

| Primary Amine | N-H Bend | ~1600 | Medium |

| Aldehyde | C=O Stretch | 1690 – 1715 | Strong |

| Aldehyde | C-H Stretch | 2700 – 2900 (two bands) | Weak |

| Aromatic Ether | C-O-C Stretch (asymmetric) | 1200 – 1275 | Strong |

| Aromatic Rings | C=C Stretch | 1450 – 1600 | Medium-Weak |

| Aromatic Rings | C-H Bending (out-of-plane) | 750 – 900 | Strong |

In-situ IR spectroscopy is a powerful analytical technique that allows for the real-time monitoring of a chemical reaction as it occurs, without the need for sampling. By tracking the changes in the IR spectrum over time, researchers can gain insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

For reactions involving this compound, such as the synthesis of Schiff bases or polyimides, in-situ IR is particularly valuable. For example, in the condensation reaction with another amine to form a Schiff base (imine), one could monitor:

The decrease in the intensity of the aldehyde C=O stretching band at ~1700 cm⁻¹.

The decrease in the intensity of the N-H stretching bands of the reacting amines.

The appearance and increase in the intensity of the characteristic C=N (imine) stretching band, which typically appears around 1600-1650 cm⁻¹. semanticscholar.orgresearchgate.net

This real-time data allows for the precise determination of reaction endpoints and optimization of reaction conditions, such as temperature and catalyst loading.

Characteristic Vibrational Modes of Amines, Aldehydes, and Ether Linkages

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering precise molecular weight determination and valuable structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. quality-assistance.com For a compound like this compound (C₁₃H₁₁NO₂), the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass value that can be compared to the theoretical value, typically with a mass accuracy in the parts-per-million (ppm) range, thereby confirming the molecular formula. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound (C₁₃H₁₁NO₂) is calculated to be 213.07898 Da.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Theoretical Monoisotopic Mass | 213.07898 Da |

This table presents the theoretical monoisotopic mass for this compound.

Common fragmentation patterns for aromatic aldehydes often involve the loss of the formyl radical (-CHO) or a hydrogen atom. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond and the bonds within the aromatic rings.

Hypothetical Fragmentation of this compound:

| Fragment Ion (m/z) | Possible Structure/Loss |

| 212 | [M-H]⁺ |

| 184 | [M-CHO]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

This table outlines potential fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uobabylon.edu.iqmsu.edu For this compound, the presence of conjugated systems—the aromatic rings and the carbonyl group—gives rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the C=O group, as well as n → π* transitions of the carbonyl group. researchgate.net The conjugation between the phenoxy group, the benzene (B151609) ring, and the aldehyde group influences the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The aminophenoxy substituent, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde (B42025). uobabylon.edu.iq

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~240-280 | Aromatic rings, C=O |

| n → π | ~300-350 | C=O |

This table summarizes the expected electronic transitions and their approximate absorption regions for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The analysis of the diffraction pattern allows for the determination of the crystal system, space group, and unit cell dimensions. nih.gov For instance, a derivative of this compound, 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, was found to crystallize in the monoclinic system with the space group C2/c. nih.gov Such data reveals how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture. nih.govresearchgate.net

| Parameter | Example Value for a Derivative nih.gov |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.631(3) |

| b (Å) | 6.0964(7) |

| c (Å) | 14.1568(16) |

| β (°) | 107.570(4) |

| V (ų) | 2029.3(4) |

This table presents example crystallographic data for a derivative of this compound, illustrating the type of information obtained from XRD analysis. nih.gov

Computational and Theoretical Studies on 3 4 Aminophenoxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For complex organic compounds, these calculations can elucidate geometric parameters, electronic properties, and reactivity, guiding experimental work.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mwjscience.com By optimizing the molecular structure, DFT calculations can determine stable geometries and various electronic properties. jmchemsci.com For derivatives of 3-(4-Aminophenoxy)benzaldehyde, such as Schiff bases, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-31+G(d,p). mwjscience.com These studies provide optimized geometric parameters (bond lengths and angles) and key electronic descriptors.

General findings from DFT studies on related aromatic aldehydes and amines show that the method accurately predicts molecular structures. ijaresm.com For many organic molecules, global reactivity descriptors, including chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated to understand their chemical behavior. mwjscience.com

Table 1: Representative Quantum Chemical Descriptors Calculated for Schiff Base Derivatives

| Parameter | Symbol | Description |

| Chemical Potential | µ | Represents the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. |

| Global Softness | S | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |

This table represents typical parameters calculated in DFT studies of Schiff bases and other related organic molecules. The specific values depend on the exact molecular structure. mwjscience.com

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals are key to understanding the electronic characteristics and reactivity of a compound. nih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity and basicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

In derivatives like Schiff bases, FMO analysis is frequently used to predict their chemical behavior. mwjscience.comjmchemsci.com For example, the distribution of HOMO and LUMO across the molecule can indicate the likely sites for nucleophilic or electrophilic attack.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of a molecule are defined by its conformational landscape. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. DFT calculations are a primary tool for performing conformational analysis, allowing researchers to identify the most stable conformer and the energy barriers between different conformations. researchgate.net For complex molecules with multiple rotatable bonds, like derivatives of this compound, this analysis is crucial. For instance, a study on a large s-Triazine bis-Schiff base identified 17 potential conformers and determined the most stable one, which was stabilized by intramolecular hydrogen bonds. researchgate.net Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

For derivatives of this compound, such as polyimides, MD simulations have been used to characterize the performance of materials derived from them. researchgate.net For example, simulations can reveal how polymer chains pack together and how their movement affects material properties like gas permeability. researchgate.net In another context, MD simulations have been employed to understand the action mechanism of drug candidates by simulating their interaction with biological targets like proteins. rsc.org These simulations can clarify how a molecule binds to a protein and the nature of the intermolecular forces involved. unibo.it

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally. libretexts.org These studies can map the entire reaction pathway from reactants to products, identifying key intermediates and transition states.

Transition State Analysis and Reaction Pathways

A crucial part of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are frequently used to locate and characterize transition states. nih.gov For example, in the reaction between benzaldehyde (B42025) and an amine to form a Schiff base, computational studies have identified multiple transition states corresponding to different steps of the reaction, such as the initial nucleophilic attack and the subsequent dehydration. d-nb.info

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. Such mechanistic insights are vital for optimizing reaction conditions to improve yields and selectivity. msu.edu

Prediction of Spectroscopic Properties from First Principles

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific first-principles studies focused on the prediction of spectroscopic properties for this compound. While ab initio and Density Functional Theory (DFT) are powerful and widely used methods for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions for organic molecules, dedicated research applying these techniques to this compound has not been published. researchgate.netnih.govnih.govbeilstein-journals.orgresearchgate.netscience.govmdpi.comresearchgate.netnih.govnih.govwisc.edugrafiati.comnih.govcanterbury.ac.uk

The general methodology for such a study would typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule using a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). researchgate.net

Frequency Calculations: Confirming the optimized structure is a true minimum on the potential energy surface and calculating the IR spectrum.

NMR Calculations: Using methods like Gauge-Including Atomic Orbital (GIAO) to predict 1H and 13C NMR chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

UV-Vis Spectra Simulation: Employing Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net

Although studies exist for a wide range of substituted benzaldehydes and related aromatic compounds, the specific combination of the aminophenoxy group at the 3-position of benzaldehyde has not been the subject of a detailed computational spectroscopic investigation in the available literature. researchgate.netresearchgate.netnih.govnih.gov Therefore, no data tables or detailed research findings on the computationally predicted spectra of this compound can be presented.

Advanced Applications in Materials Science and Organic Electronics

Optoelectronic Materials Derived from 3-(4-Aminophenoxy)benzaldehyde Structures

The incorporation of the this compound moiety into larger molecular or polymeric structures is a key strategy for developing novel optoelectronic materials. The precursor, 3-(4-nitrophenoxy)benzaldehyde (B2459340), is noted for its use in creating polymers with interesting electrical and optical properties for organic electronics and optoelectronic devices. smolecule.com This precursor can be readily converted to this compound through the reduction of its nitro group. smolecule.com

Applications in Organic Electronics and Organic Semiconductor Devices

Polymers containing the core structure of this compound, specifically through the formation of azomethine (or Schiff base) linkages, are investigated for their semiconducting and optoelectronic properties. researchgate.netresearchgate.net Aromatic polyazomethines are recognized as a class of high-performance polymers due to their high thermal stability, mechanical strength, and favorable optoelectronic characteristics. researchgate.net The condensation reaction between the amine and aldehyde functionalities is a direct route to forming these conjugated polymers. researchgate.net

The electronic properties of such polymers can be fine-tuned. For instance, in related poly(azomethine) systems, modifying the chemical groups attached to the polymer backbone allows for the tuning of opto-electronic properties. rsc.org While polymers derived directly from this compound are a specific area of research, analogous systems have been used in organic photovoltaic devices. rsc.org For example, triphenylamine-based poly(azomethine)s have been synthesized and blended with fullerene derivatives (PCBM) to create active layers in solar cells, achieving power conversion efficiencies in the range of 0.02–0.04%. rsc.org The performance of such devices is often linked to factors like hole-mobility and the morphology of the active layer. rsc.org

Development of Photochromic Materials with Tunable Properties

Photochromic materials, which change color upon exposure to light, are another significant application area. Materials derived from the precursor 3-(4-nitrophenoxy)benzaldehyde are being explored for their potential use in optical devices. smolecule.com The azomethine linkage (C=N) formed from this compound is a key structural element that can impart photo-stabilizing properties to polymers by acting as an ultraviolet absorber. jmchemsci.com

While direct synthesis of photochromic materials from this compound is a specific research avenue, the broader class of Schiff base compounds and their complexes are known for photochromic activity. ijmrsti.com This property is based on the coordination of Schiff bases with metal ions, which can lead to stable and optically responsive materials. ijmrsti.com

High-Performance Polymeric Materials Incorporating Aminophenoxy-Benzaldehyde Units

The aminophenoxy-benzaldehyde structure is a fundamental component for building high-performance polymers, particularly those requiring high thermal stability and specific mechanical or electrical characteristics. The flexible ether bond and the reactive end groups allow for its incorporation into polymer backbones, most notably polyimides and polyazomethines.

Synthesis of Thermally Stable Polymers (e.g., High-Performance Polyimides)

Aromatic polyimides are a premier class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.comtitech.ac.jp Diamines containing aminophenoxy linkages are frequently used as monomers in their synthesis. mdpi.comresearchgate.netsci-hub.se These diamines are reacted with aromatic dianhydrides in a two-step process to form the final polyimide. mdpi.comsci-hub.se

Although this compound is a mono-amine, its structure is representative of the building blocks used for these advanced polymers. For example, polyimides synthesized from the related diamine 4,4'-bis(4-aminophenoxy)benzophenone (B1626979) exhibit glass transition temperatures (Tg) in the range of 252–278°C and 10% weight loss temperatures (T10) above 529°C, demonstrating excellent thermal stability. researchgate.net Similarly, polyimides derived from another aminophenoxy-containing diamine showed glass transition temperatures between 268–338°C and 5% weight loss temperatures of 521–548°C. sci-hub.se These polymers form strong, flexible films, a property crucial for applications in electronics and aerospace. sci-hub.se

The table below summarizes the thermal and mechanical properties of high-performance polyimides synthesized from various diamines containing aminophenoxy moieties, illustrating the typical performance characteristics that could be expected from polymers incorporating similar structural units.

| Polymer System (Diamine Monomer) | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% or 10% loss) | Tensile Strength | Elongation at Break |

| PAPP–based Polyimides sci-hub.se | 268–338 °C | 521–548 °C (5% loss) | 89.2–112.1 MPa | 9.5–15.4% |

| BABP-based Polyimides researchgate.net | 252–278 °C | >529 °C (10% loss) | 101–118 MPa | 11–32% |

| 1,3,3'-BABB-based Polyimides titech.ac.jp | Low Tg (specific values not listed) | Thermally Stable | Data not specified | Data not specified |

Tailoring Polymers with Tunable Mechanical and Electrical Properties for Specific Applications

The ability to tailor polymer properties is critical for meeting the demands of specific applications. The physical and chemical properties of polymers are heavily influenced by their molecular weight, the arrangement of polymer chains, and the presence of specific functional groups. solubilityofthings.com By carefully selecting the monomers, such as derivatives of aminophenoxy-benzaldehyde, and the co-monomers (like various dianhydrides), researchers can fine-tune properties. researchgate.netsci-hub.se

For instance, the introduction of flexible ether linkages, as found in this compound, into a rigid polyimide backbone can improve solubility and processability without significantly compromising thermal stability. titech.ac.jp The choice of dianhydride co-monomer has a profound impact on the final properties. Polyimides made from 4,4'-bis(4-aminophenoxy)benzophenone showed tensile strengths ranging from 101–118 MPa and dielectric constants between 3.47–3.85 (1 MHz), depending on the dianhydride used. researchgate.net This demonstrates the capacity to create materials with a customized balance of mechanical strength, thermal resistance, and electrical insulation properties for applications in microelectronics packaging and as matrix resins for composites. titech.ac.jp

Utilization as Building Blocks for Complex Organic Molecules

Beyond polymerization, this compound is a versatile building block for the synthesis of complex organic molecules. smolecule.comcymitquimica.com Its bifunctionality allows it to participate in a wide range of chemical transformations.

The aldehyde group can undergo condensation reactions to form Schiff bases (azomethines), which are themselves important intermediates for synthesizing various heterocyclic compounds. smolecule.comresearchgate.net These Schiff bases are widely used in industrial processes and can serve as ligands for forming stable complexes with transition metals. ijmrsti.comresearchgate.net The aldehyde functionality also allows for the construction of polymer vesicles, where the aldehyde groups within the vesicle walls remain reactive for further chemical modifications. nih.gov

The amine group can be used in nucleophilic substitution reactions or in the formation of amide bonds. This dual reactivity makes the molecule a valuable linker in the construction of covalent organic frameworks (COFs), which are porous crystalline materials with applications in gas storage and catalysis. mdpi.com The defined geometry of building blocks like this allows for the rational design of complex, extended network structures. mdpi.com

Rational Design and Synthesis of Novel Heterocyclic Compounds

The rational design of novel materials often begins with precursor molecules that possess versatile reactive sites. This compound fits this role adeptly, serving as a key starting material for synthesizing a range of heterocyclic compounds. The process frequently involves an initial condensation reaction between the aldehyde group of the molecule and a primary amine to form a Schiff base (an imine). researchgate.netderpharmachemica.com This intermediate is then subjected to cyclization reactions to yield diverse heterocyclic systems.

One notable application is in the synthesis of 1,3-oxazepine derivatives. The Schiff bases derived from aromatic aldehydes can react with anhydrides like maleic or phthalic anhydride (B1165640) in a pericyclic reaction to form a seven-membered heterocyclic ring. researchgate.net This synthetic strategy allows for the creation of complex molecular architectures that are of interest in medicinal chemistry and materials science.

Furthermore, derivatives of aminophenoxy benzaldehyde (B42025) are instrumental in creating advanced polymers. For instance, aromatic diamines containing aminophenoxy structures are used to synthesize novel polyimides. researchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications in electronics and aerospace. The synthesis involves a two-step process where a poly(amic acid) precursor is first formed, which is then thermally or chemically converted into the final polyimide film. researchgate.net The properties of the resulting polyimides, such as glass transition temperature and tensile strength, can be tailored by carefully selecting the aromatic dianhydride co-monomer. researchgate.net